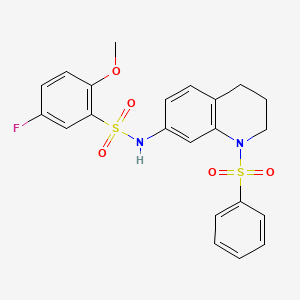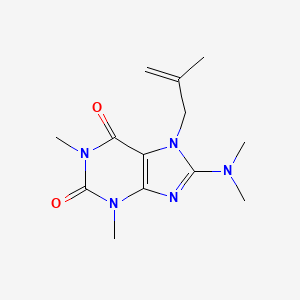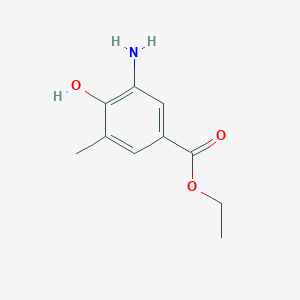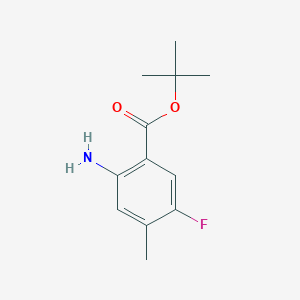
5-fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound with diverse applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:
Starting Materials: : Combining fluoroanisole and tetrahydroquinoline derivatives.
Sulfonylation: : Introducing the phenylsulfonyl group through a reaction with phenylsulfonyl chloride.
Amidation: : Forming the sulfonamide linkage using suitable amines under controlled conditions.
Industrial Production Methods
Industrial production may streamline these steps using optimized reaction conditions, catalysts, and automation. Factors such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of reactions, including:
Oxidation: : Potential oxidation of the methoxy group to aldehyde or carboxylic acid.
Reduction: : Reductive cleavage of the sulfonyl or fluoro groups.
Substitution: : Electrophilic aromatic substitution, especially at the fluorine-substituted position.
Hydrolysis: : Breaking down the sulfonamide linkage in acidic or basic conditions.
Common Reagents and Conditions
Reagents like hydrogen gas with a palladium catalyst (for reduction), oxidizing agents like potassium permanganate (for oxidation), and various nucleophiles (for substitution) are typically used.
Major Products Formed
Depending on the reaction pathway, products such as substituted tetrahydroquinolines, de-fluorinated derivatives, and various sulfonamide analogs can be formed.
Scientific Research Applications
5-Fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has significant potential in:
Chemistry: : As a reagent or intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: : Investigated for its role in modulating biological pathways, potentially acting as an enzyme inhibitor or receptor antagonist.
Medicine: : Evaluated for therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: : Utilized in the development of novel materials or as a catalyst in industrial processes.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets, potentially altering enzyme activity or receptor function. Its diverse functional groups allow interactions with a variety of biological molecules, modulating pathways related to cell signaling, metabolism, or structural integrity.
Comparison with Similar Compounds
5-Fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can be compared with compounds like:
2-Methoxy-5-nitrobenzenesulfonamide: : Similar sulfonamide structure but different functional groups.
5-Fluoro-2-methoxybenzenesulfonamide: : Lacks the tetrahydroquinoline moiety.
N-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline: : Lacks the fluoro and methoxy groups.
In summary: , the versatility of this compound in reactions, combined with its broad scientific applications, makes it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S2/c1-30-21-12-10-17(23)14-22(21)31(26,27)24-18-11-9-16-6-5-13-25(20(16)15-18)32(28,29)19-7-3-2-4-8-19/h2-4,7-12,14-15,24H,5-6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHNQBGSOJMTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2796575.png)



![3-chloro-4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2796582.png)
![(2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2796583.png)
![4-[[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2796584.png)
![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2796585.png)
![N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2796586.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2796592.png)
![N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2796593.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2796594.png)

